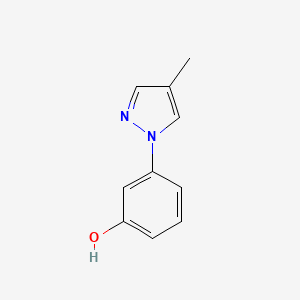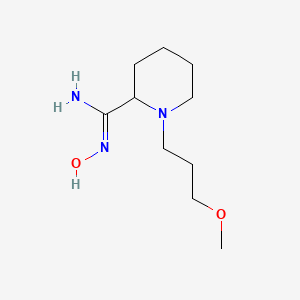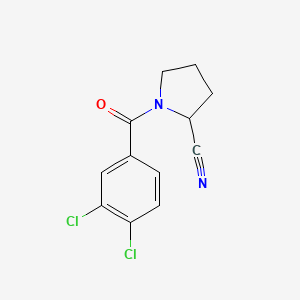![molecular formula C10H12BrNO5S B7578944 3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid](/img/structure/B7578944.png)
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid is a chemical compound that has been extensively studied for its biochemical and physiological effects. The compound is also known as BAY 73-6691 and is commonly used in scientific research to understand its mechanism of action and potential therapeutic applications.
科学研究应用
BAY 73-6691 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the activity of a specific enzyme called soluble guanylate cyclase (sGC), which is involved in various physiological processes such as vasodilation, platelet aggregation, and neurotransmission. Inhibition of sGC activity by BAY 73-6691 has been shown to have potential therapeutic benefits in the treatment of these diseases.
作用机制
BAY 73-6691 inhibits sGC activity by binding to the heme group of the enzyme, which is essential for its activity. The binding of BAY 73-6691 to the heme group results in the inhibition of sGC activity, which leads to the reduction of cyclic guanosine monophosphate (cGMP) levels in the cells. The reduction in cGMP levels results in various physiological effects such as vasoconstriction, platelet aggregation, and neurotransmission.
Biochemical and Physiological Effects:
BAY 73-6691 has been shown to have various biochemical and physiological effects in different cell types and tissues. The compound has been shown to induce vasodilation in the blood vessels, which can lead to the reduction of blood pressure. BAY 73-6691 has also been shown to inhibit platelet aggregation, which can prevent the formation of blood clots. Additionally, the compound has been shown to have neuroprotective effects, which can protect the neurons from damage and death.
实验室实验的优点和局限性
BAY 73-6691 has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities. The compound has also been extensively studied for its mechanism of action and potential therapeutic applications, which makes it an attractive target for research. However, there are also limitations to using BAY 73-6691 in lab experiments. The compound has limited solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, the compound can be unstable under certain conditions, which can affect its activity and potency.
未来方向
There are several future directions for research on BAY 73-6691. One potential direction is to study the compound's potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to investigate the compound's mechanism of action in more detail, including its interaction with other enzymes and signaling pathways. Additionally, future research could focus on developing more potent and selective inhibitors of sGC activity, which could have even greater therapeutic potential.
合成方法
The synthesis of 3-[(3-Bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid involves the reaction of 3-bromophenylsulfonyl chloride with 2-hydroxy-2-methylpropanoic acid in the presence of a base. The reaction results in the formation of the target compound, which can be purified using various techniques such as recrystallization or chromatography.
属性
IUPAC Name |
3-[(3-bromophenyl)sulfonylamino]-2-hydroxy-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO5S/c1-10(15,9(13)14)6-12-18(16,17)8-4-2-3-7(11)5-8/h2-5,12,15H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCNWIGAELTTDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC(=CC=C1)Br)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,1-dimethoxy-N-[(6-methoxynaphthalen-2-yl)methyl]propan-2-amine](/img/structure/B7578862.png)
![N-[(4-ethoxyphenyl)methyl]-1,1-dimethoxypropan-2-amine](/img/structure/B7578867.png)
![[1-(1-Methylbenzimidazol-2-yl)piperidin-4-yl]methanol](/img/structure/B7578875.png)


![(2S)-2-[(5-chloropyridine-2-carbonyl)amino]propanoic acid](/img/structure/B7578906.png)

![2-[(5-Chloropyridine-2-carbonyl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7578914.png)


![1-[(E)-3-chloroprop-2-enyl]-4-iodopyrazole](/img/structure/B7578926.png)

![2-Hydroxy-3-[(2-hydroxy-4-methoxybenzoyl)amino]-2-methylpropanoic acid](/img/structure/B7578942.png)
![2-[1-(5-Ethyl-2-methylpyrazole-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7578948.png)